4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid
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Overview
Description
“4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid” is a chemical compound with the linear formula C10H12N2O6S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H12N2O6S2 . It has a molecular weight of 320.345 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not thoroughly investigated according to the safety data sheet . The compound has a molecular weight of 320.345 .Scientific Research Applications
Role in Cancer and Hemoglobinopathies Treatment
Butyric acid, a component related to 4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid, has been investigated for its potential in treating colorectal cancer and hemoglobinopathies. It acts as a biological response modifier (BRM), influencing gene expression, cell differentiation, apoptosis, and cell growth control. New studies with butyric derivatives demonstrate their practical value in therapeutic applications for these conditions (Pouillart, 1998).
Antimicrobial Agent Development
The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, related to this compound, shows potential as antimicrobial agents. These compounds have been evaluated for their antibacterial and antifungal activities, demonstrating promising results (Darwish et al., 2014).
Catalytic Applications in Organic Synthesis
Compounds with structures related to this compound have been used as catalysts in the synthesis of various organic compounds. This includes applications in synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives, highlighting their utility in industrial and chemical synthesis (Zolfigol et al., 2015).
Novel Syntheses of Indolizidines
The dianion of 4-(phenylsulfonyl)butanoic acid, which shares structural similarities with this compound, has been used to create novel syntheses of indolizidines, indicating its potential in synthesizing complex organic molecules (Kiddle et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
5-oxo-5-(4-sulfamoylanilino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c12-19(17,18)9-6-4-8(5-7-9)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16)(H2,12,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQOMLSINAECDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789855 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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